1-[(2,5-dimethoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine
Overview
Description
1-[(2,5-dimethoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazines. This compound is characterized by the presence of two aromatic rings, one with methoxy groups and the other with a nitro group, connected through a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-dimethoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine typically involves the reaction of 2,5-dimethoxybenzyl chloride with 4-nitrobenzylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-dimethoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens like bromine in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Quinones derived from the methoxy groups.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
1-[(2,5-dimethoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving receptor binding and neurotransmitter activity.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-4-(4-nitrophenyl)piperazine
- 1-[(2,5-dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine
Uniqueness
1-[(2,5-dimethoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine is unique due to the presence of both methoxy and nitro groups on the aromatic rings, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-26-19-7-8-20(27-2)17(13-19)15-22-11-9-21(10-12-22)14-16-3-5-18(6-4-16)23(24)25/h3-8,13H,9-12,14-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJAGWYTCOJMBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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